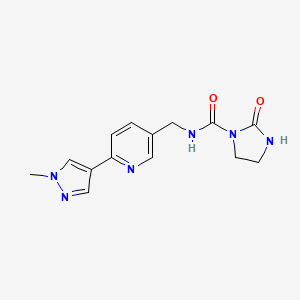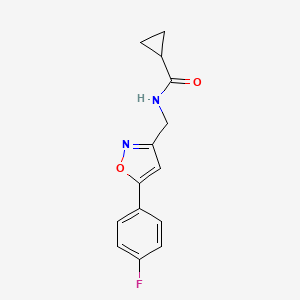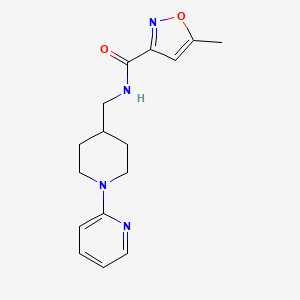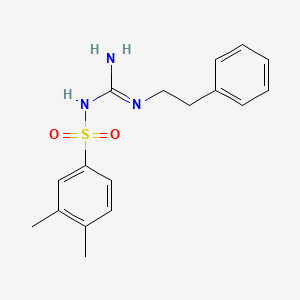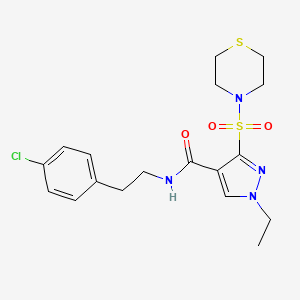
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their use as fungicides in agrochemicals and as inhibitors of protein kinases .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of pyrazole carboxylic acids with various amines in the presence of catalysts such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and bases like diisopropyl ethylamine . The process may include diversifying steps to optimize the functional groups on the pyrazole scaffold, which can significantly affect the biological activity of the final compound . The synthesis can also involve asymmetric methods to achieve the desired stereochemistry, as seen in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is important for the compound's activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrography . Additionally, computational design and simulation analysis can predict the structure-activity relationship and help in understanding the drug's properties and effects on the human body . In some cases, the structure is further confirmed by X-ray analysis, as seen in the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, which includes the addition of a nucleophile, ring opening, and ring closure, followed by N-formylation . These reactions can lead to the formation of novel structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole core. The presence of fluorine, for example, can affect these properties and the biological activity of the compounds. Some fluorine-containing pyrazole carboxamides have been found to exhibit good nematocidal activity, highlighting the importance of these properties in the development of new agrochemicals .
科学的研究の応用
Antiobesity and Appetite Suppression
Research into diaryl dihydropyrazole-3-carboxamides, which share a structural similarity to the compound of interest, has demonstrated significant in vivo antiobesity activity. These compounds have shown appetite suppression and body weight reduction in animal models, attributed to their CB1 antagonistic activity. This suggests a potential application in developing treatments for obesity (Srivastava et al., 2007).
Antimicrobial Activity
Compounds synthesized from similar pyrazole carboxamides have been evaluated for their antimicrobial activities. For example, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related molecules showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating their relevance in developing new antimicrobial agents (Sowmya et al., 2018).
Nematocidal Activity
A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed that while these compounds have weak fungicidal activity, some exhibit good nematocidal activity against M. incognita. This highlights their potential use in agriculture for controlling nematode infestations (Zhao et al., 2017).
Ethylene Biosynthesis Inhibition
Research involving pyrazinamide, a compound related to the chemical structure , has uncovered its ability to inhibit ethylene biosynthesis in plants. This function can decrease postharvest loss by delaying the ripening of fruits and senescence of flowers, suggesting a significant application in agriculture and food preservation (Sun et al., 2017).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-2-22-13-16(17(24)20-8-7-14-3-5-15(19)6-4-14)18(21-22)28(25,26)23-9-11-27-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQFVDUPHYVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)
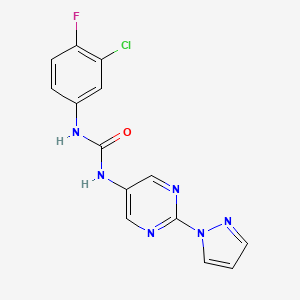
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)
![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)
